molecular formula C11H19ClN2O B021432 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride CAS No. 151257-01-1

2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride

Cat. No. B021432
M. Wt: 230.73 g/mol
InChI Key: WWRHZLCKSVQRBG-UHFFFAOYSA-N
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Patent
US06239286B1

Procedure details

To the solution made of 11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane and 12.2 g (0.12 mol) of triethylamine in 80 ml of toluene, 13.0 g (0.1 mol) of valeroyl chloride was added at 30° C. After the addition the mixture was stirred at 60° C. for 1 hour, then it was cooled and washed three times with water. The phases were separated and to the organic phase at first 25 g of 20 w/v % sodium hydroxide solution and 7 g of tetrabutyl ammonium hydrogen sulfate, then at 10-15° C. 40 g of 30-35 w/v % hydrogen peroxide solution were added. The reaction mixture was heated to 25-30° C. and was stirred at that temperature for 2 hours. The mixture was then heated to 60° C. and the phases were separated again. To the toluene phase the solution of 3 g of sodium in 30 ml methanol was added and the mixture was heated to reflux temperature to distille out the solvent and the volatile components. The concentration was continued until the mixture was stirrable. To the resulting product 100 ml of acetone was added, the mixture was filtered and the pH of the filtrate was adjusted to 1-2 with conc. hydrochloric acid. The precipitated product was filtered off and dried to obtain 14 g of the title compound, yield 60.8%.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Yield
60.8%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:7]#[N:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.C(N(CC)CC)C.C([Cl:22])(=[O:21])CCCC.[C:23]1([CH3:29])C=C[CH:26]=[CH:25][CH:24]=1>>[ClH:22].[CH2:23]([C:29]1[NH:8][C:7](=[O:21])[C:2]2([CH2:6][CH2:5][CH2:4][CH2:3]2)[N:1]=1)[CH2:24][CH2:25][CH3:26] |f:4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1(CCCC1)C#N
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
C(CCCC)(=O)Cl
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 30° C
ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
The phases were separated and to the organic phase at first 25 g of 20 w/v % sodium hydroxide solution and 7 g of tetrabutyl ammonium hydrogen sulfate
CUSTOM
Type
CUSTOM
Details
at 10-15° C
ADDITION
Type
ADDITION
Details
40 g of 30-35 w/v % hydrogen peroxide solution were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 25-30° C.
STIRRING
Type
STIRRING
Details
was stirred at that temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 60° C.
CUSTOM
Type
CUSTOM
Details
the phases were separated again
ADDITION
Type
ADDITION
Details
To the toluene phase the solution of 3 g of sodium in 30 ml methanol was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CONCENTRATION
Type
CONCENTRATION
Details
The concentration
ADDITION
Type
ADDITION
Details
To the resulting product 100 ml of acetone was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.C(CCC)C1=NC2(C(N1)=O)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.